molecular formula C11H14N4O4 B584288 Doxofylline-d4 CAS No. 1346599-13-0

Doxofylline-d4

Katalognummer B584288
CAS-Nummer: 1346599-13-0
Molekulargewicht: 270.281
InChI-Schlüssel: HWXIGFIVGWUZAO-KHORGVISSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxofylline-d4 is the deuterium labeled Doxofylline . It is an antagonist of adenosine A1 receptor and also inhibits phosphodiesterase IV .


Synthesis Analysis

Doxofylline is a xanthine derivative characterized by a much higher handling than that of theophylline . It has been evaluated in the treatment of asthma of patients non-responsive to the first-line inhaled corticosteroids . It was found to be significantly more effective than theophylline in reducing daily asthma events and risk of adverse events .


Molecular Structure Analysis

Doxofylline, chemically known as 7- (1,3-dioxolan-2-ylmethyl)-3,7-dihydro-l,3 dimethyl-lH-purine-2,6-dione, is a xanthine derivative . It differs from theophylline in containing the dioxalane group at position 7 . The chemical formula of Doxofylline is C11H14N4O4 .


Chemical Reactions Analysis

Doxofylline has been shown to exert a powerful bronchodilator and anti-inflammatory activity, which can be exploited when the inhaled oral corticosteroids are not sufficient to get the desired effect of reducing symptoms . Unlike theophylline, doxofylline does not require blood testing .


Physical And Chemical Properties Analysis

The average weight of Doxofylline is 266.257 and its monoisotopic mass is 266.101504947 . Its chemical formula is C11H14N4O4 .

Wissenschaftliche Forschungsanwendungen

Bronchodilator Development

Doxofylline, a bronchodilator used for treating chronic obstructive pulmonary disease (COPD) and asthma, has been studied for its efficacy in immediate release tablet formulations. It acts as a phosphodiesterase inhibitor with minimal cardiovascular side effects due to its low affinity for adenosine receptors. A study focused on the development and evaluation of Doxofylline tablets, highlighting its successful formulation and consistent release profile in comparison to reference products, demonstrating its potential in bronchodilator medication development (Agirela et al., 2018).

Therapeutic Drug Monitoring

A sensitive microscale HPLC-UV method was developed for the determination of Doxofylline and its metabolites in plasma, specifically adapted for children. This method supports therapeutic drug monitoring (TDM) in pediatric patients, contributing to personalized medicine approaches in treating asthma and COPD (Wu et al., 2019).

Analytical Methods for Quantification

Various spectrophotometric methods have been developed for the quantitative determination of Doxofylline in bulk and dosage forms. These methods, based on the formation of charge transfer complexes and reaction with specific reagents, provide simple, sensitive, and accurate means for drug quantification in pharmaceutical analysis (Kumar et al., 2011).

Anti-Inflammatory Properties

Research has explored Doxofylline's anti-inflammatory properties, particularly its effect on lung inflammation induced by lipopolysaccharide in mice. The drug demonstrated significant inhibition of neutrophil recruitment and cytokine release in the lungs, suggesting potential applications beyond bronchodilation in respiratory disease treatment (Riffo-Vasquez et al., 2014).

Comparative Effectiveness in COPD

A meta-analysis of clinical trials assessed Doxofylline's impact on COPD patients, highlighting its effectiveness in improving forced expiratory volume and its superior safety profile compared to theophylline. This study supports the use of Doxofylline as a viable alternative in COPD management, offering insights into optimizing treatment strategies (Cazzola et al., 2018).

Safety And Hazards

Doxofylline is harmful if swallowed . It is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It is also advised to use only in areas with appropriate exhaust ventilation .

Zukünftige Richtungen

Doxofylline has been reassessed for its role as an add-on treatment in pediatric asthma grade 1–4 . It has been suggested that doxofylline seems to be the best xanthine in the treatment of COPD . Future research could focus on the use of this drug to reduce exacerbations and hospitalizations due to asthma or COPD as an alternative to expensive biologics, and certainly as an alternative to theophylline .

Eigenschaften

CAS-Nummer

1346599-13-0

Produktname

Doxofylline-d4

Molekularformel

C11H14N4O4

Molekulargewicht

270.281

IUPAC-Name

1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2

InChI-Schlüssel

HWXIGFIVGWUZAO-KHORGVISSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3

Synonyme

7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione-d4;  _x000B_7-[1,3-(Dioxolan-d4)-2-ylmethyl)]theophylline;  2-(7’-Theophyllinemethyl)-1,3-_x000B_dioxolane-d4;  ABC 12/3-d4;  ABC 1213-d4;  Ansimar-d4;  Dioxyfilline-d4;  Doxophylline-d4;  Maxivent

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.